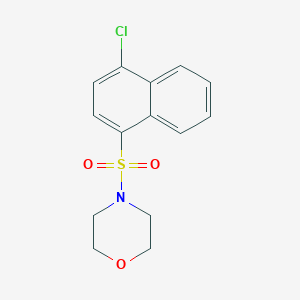

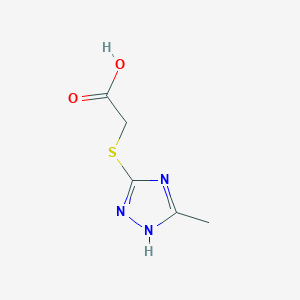

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

Synthesis and Spectral Analysis : The compound has been utilized in the synthesis of derivatives exhibiting valuable biological activities. For instance, derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown significant antibacterial properties. These derivatives were synthesized through a series of steps involving the conversion of carboxylic acids into heterocyclic nucleophiles and electrophilic substances, followed by structural elucidation through spectral data analysis (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation : Additional research into sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline highlighted the therapeutic potential of heterocyclic chemistry. The modifications in the structure of poly-functional compounds significantly affect their therapeutic ability. The synthesized compounds were tested for antibacterial activity, showing moderate to excellent inhibition against bacteria, with some demonstrating anti-enzymatic activity against urease enzyme (A. Rehman et al., 2019).

Analytical Applications

- Quantitative Determination : A liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of a compound related to "1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine" in plasma. This method showcases the application of the compound and its derivatives in supporting pre-clinical studies by providing a rapid, sensitive, and reproducible means for plasma concentration determination (Liyu Yang et al., 2004).

Material Science and Chemistry

Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment highlights the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity without compromising dye rejection. This application underlines the importance of structural modifications in sulfonated compounds for environmental and water treatment technologies (Yang Liu et al., 2012).

Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing sulfone moieties have been synthesized for high-temperature fuel cell applications. These copolymers demonstrate excellent film-forming properties, mechanical integrity, and high thermal stability, showcasing the potential of sulfonated compounds in advanced energy solutions (E. K. Pefkianakis et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,5-dibromophenyl)sulfonyl-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLCBSCVKKRBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-{3-[(furan-2-carbonyl)-amino]-phenyl}-nicotinamide](/img/structure/B350310.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)

![6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350320.png)

![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)

![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)